(6-Fluoroquinolin-2-yl)methanol
Overview
Description
(6-Fluoroquinolin-2-yl)methanol is a fluorinated quinoline derivative The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Mechanism of Action
Target of Action
(6-Fluoroquinolin-2-yl)methanol is a derivative of Quinoline . Quinoline and its derivatives are known to inhibit various enzymes
Mode of Action
Fluoroquinolones, a family of compounds structurally related to this compound, are known to inhibit bacterial dna-gyrase . This inhibition disrupts bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
Fluoroquinolones are known to inhibit the DNA-gyrase enzyme, disrupting DNA replication in bacteria .
Pharmacokinetics
Its predicted properties include a boiling point of 3143±270 °C and a density of 1314±006 g/cm3 .
Result of Action
Given its structural similarity to fluoroquinolones, it may have similar effects, such as inhibiting bacterial growth by disrupting dna replication .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
(6-Fluoroquinolin-2-yl)methanol plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting this enzyme, this compound exhibits potent antibacterial activity . Additionally, it interacts with topoisomerase II, an enzyme involved in DNA unwinding, thereby affecting cellular processes such as DNA replication and transcription . These interactions highlight the compound’s potential as an antibacterial and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication by inhibiting DNA-gyrase, leading to cell death . In mammalian cells, particularly cancer cells, it inhibits topoisomerase II, resulting in the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom at the 6th position enhances its binding affinity to enzymes like DNA-gyrase and topoisomerase II . By binding to the active sites of these enzymes, it inhibits their catalytic activity, leading to the disruption of DNA processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies in animal models have also demonstrated its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant antibacterial and anticancer activity without causing adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways highlight the compound’s potential for drug development and its interactions with metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular distribution of the compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-2-yl)methanol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. Cyclization and cycloaddition reactions are also employed to introduce the fluorine atom into the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinoline aldehydes or ketones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
- Oxidation products include quinoline aldehydes and ketones.
- Reduction products are dihydroquinoline derivatives.
- Substitution reactions yield various functionalized quinoline compounds .
Scientific Research Applications
(6-Fluoroquinolin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: The compound exhibits potential antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for their antimalarial and anticancer properties.
Industry: Used in the development of liquid crystals and dyes for electronic displays
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents.
Mefloquine: An antimalarial drug with a quinoline core.
Brequinar: An antineoplastic drug with structural similarities.
Uniqueness: (6-Fluoroquinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position of the quinoline ring enhances its reactivity and potential for functionalization compared to other quinoline derivatives .
Properties
IUPAC Name |
(6-fluoroquinolin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBYTQJELFYUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633348 | |
Record name | (6-Fluoroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165111-37-5 | |
Record name | 6-Fluoro-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165111-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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